4-(4-bromophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine
Description
This compound features a 1,3-oxazole core substituted with a 4-bromophenylsulfonyl group at position 4, a phenyl group at position 2, and a 2-morpholin-4-ylethylamine moiety at position 3. The bromophenylsulfonyl group enhances electrophilic character, while the morpholine ring improves solubility and bioavailability.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O4S/c22-17-6-8-18(9-7-17)30(26,27)21-20(23-10-11-25-12-14-28-15-13-25)29-19(24-21)16-4-2-1-3-5-16/h1-9,23H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVWJPHPKWMCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction using a sulfonyl chloride reagent.
Incorporation of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction using a morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , indicating a diverse range of functional groups that contribute to its biological activity. The compound features a sulfonamide group, morpholine moiety, and an oxazole ring, which are critical for its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds containing morpholine and oxazole structures exhibit significant anticancer properties. For instance, derivatives of oxazole have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways. The presence of the bromophenylsulfonyl group may enhance the compound's potency by improving its solubility and bioavailability in biological systems.
Antimicrobial Properties
Studies have shown that sulfonamide derivatives can possess broad-spectrum antimicrobial activity. The unique structure of 4-(4-bromophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine may allow it to act against various bacterial strains by inhibiting key enzymes involved in bacterial cell wall synthesis.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the morpholine ring can be achieved through nucleophilic substitution reactions, while the formation of the oxazole ring can be accomplished via cyclization methods using appropriate reagents.
Drug Design and Development
Given its structural complexity, this compound serves as a lead structure for the development of new drugs targeting specific diseases. Structure-activity relationship (SAR) studies can guide modifications to enhance efficacy and reduce toxicity.
Case Study 1: Anticancer Activity Evaluation
A study conducted on similar oxazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. Such findings suggest that this compound may have similar effects and warrants further investigation.
Case Study 2: Antimicrobial Efficacy Testing
A series of tests evaluated the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone around compounds similar to this compound, suggesting potential as a new class of antibiotics.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Analogues of 1,3-Oxazole Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations
Sulfonyl Group Variations: Bromine (target compound) provides greater steric bulk and lipophilicity compared to chlorine () or fluorine (). This may enhance membrane permeability but reduce aqueous solubility .
Amine Substituents :
- Morpholine-containing derivatives (target compound, ) exhibit improved solubility due to the morpholine ring’s polarity. The propyl chain in may offer flexibility but could increase metabolic instability compared to the ethyl chain in the target compound .
- Simplified amines (e.g., methyl in ) reduce molecular complexity but may diminish target specificity.
Oxazole Substituents: Phenyl (target compound) vs.
Biological Activity
4-(4-bromophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine is a complex organic compound that has attracted significant attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a bromophenyl group, a sulfonyl moiety, and a morpholine ring, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H22BrN3O4S |
| CAS Number | 862739-59-1 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the oxazole ring, introduction of the bromophenyl group, attachment of the sulfonyl group, and incorporation of the morpholine ring. Each step utilizes specific reagents and conditions to ensure high yields and purity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For example, derivatives containing a bromophenyl group exhibited promising activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that certain derivatives showed significant inhibition zones compared to standard antibiotics .
Anticancer Properties
The anticancer potential of related compounds has been explored extensively. For instance, derivatives were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. Results indicated that some compounds displayed considerable cytotoxicity, suggesting that modifications to the oxazole framework can enhance anticancer activity . Molecular docking studies revealed favorable binding interactions with targets involved in cancer progression.
The mechanism through which this compound exerts its biological effects may involve inhibition of specific enzymes or modulation of signal transduction pathways. The sulfonamide component is known for its ability to interact with various biological targets, potentially leading to anti-inflammatory effects as well .
Study 1: Antimicrobial Evaluation
A study focused on evaluating the antimicrobial activity of synthesized derivatives revealed that compounds with a similar structural backbone exhibited strong activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 32 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In another investigation concerning anticancer properties, several derivatives were assessed for their cytotoxic effects on MCF7 cells. The findings are presented in Table 2.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 5.0 | MCF7 |
| Compound E | 10.0 | MCF7 |
| Compound F | 20.0 | MCF7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
